aurantiomide A

Description

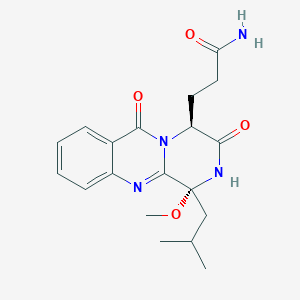

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H24N4O4 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

3-[(1R,4S)-1-methoxy-1-(2-methylpropyl)-3,6-dioxo-2,4-dihydropyrazino[2,1-b]quinazolin-4-yl]propanamide |

InChI |

InChI=1S/C19H24N4O4/c1-11(2)10-19(27-3)18-21-13-7-5-4-6-12(13)17(26)23(18)14(16(25)22-19)8-9-15(20)24/h4-7,11,14H,8-10H2,1-3H3,(H2,20,24)(H,22,25)/t14-,19+/m0/s1 |

InChI Key |

YQGOVBHFRUCFDP-IFXJQAMLSA-N |

Isomeric SMILES |

CC(C)C[C@]1(C2=NC3=CC=CC=C3C(=O)N2[C@H](C(=O)N1)CCC(=O)N)OC |

Canonical SMILES |

CC(C)CC1(C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CCC(=O)N)OC |

Synonyms |

aurantiomide A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Aurantiomide a

Discovery and Original Isolation from Fungal Strains

The initial discovery and characterization of aurantiomide A were the result of systematic screening of fungal metabolites for bioactive compounds.

Penicillium aurantiogriseum SP0-19 as a Primary Source Organism

This compound, along with two other related compounds, aurantiomide B and C, was first isolated from the fungus Penicillium aurantiogriseum SP0-19. researchgate.netacs.orgnih.gov This particular fungal strain was itself isolated from a marine sponge, Mycale plumose, which was collected from Jiaozhou Bay in Qingdao, China. acs.org The discovery was a result of a bioassay-guided fractionation process, which aimed to identify cytotoxic compounds from the fungal extract. researchgate.netacs.org The ethyl acetate (B1210297) extract of the fermentation broth of P. aurantiogriseum SP0-19 demonstrated cytotoxic effects, leading to the isolation of the aurantiomides. acs.org

Other Fungal Genera and Species Producing this compound and Related Metabolites

While Penicillium aurantiogriseum is a primary source, this compound and its analogs have been identified in other fungal species as well. For instance, aurantiomide C has also been isolated from Penicillium polonicum H175, a fungus derived from mangrove sediment. mdpi.com Another related compound, auranthine, was found in a marine-associated P. aurantiogriseum isolated from the marine mud of the Bohai Sea. nih.gov The production of such alkaloids is not limited to the Penicillium genus; various marine-derived fungi are known to produce a diverse array of bioactive secondary metabolites. dntb.gov.ua

Fungi Producing this compound and Related Metabolites

| Fungal Species | Metabolite(s) | Source Environment |

| Penicillium aurantiogriseum SP0-19 | This compound, B, C, Anacine | Marine Sponge (Mycale plumose) researchgate.netacs.orgnih.gov |

| Penicillium polonicum H175 | Aurantiomide C, Fructigenine A | Mangrove Sediment mdpi.com |

| Penicillium sp. 8PKH | Aurantiomide C | Deteriorated Rice Straws |

| Marine-associated P. aurantiogriseum | Auranomides A-C, Auranthine, Aurantiomide C | Marine Mud nih.gov |

Marine-Derived Fungi as a Unique Source Environment

Marine-derived fungi have proven to be a prolific source of novel and biologically active secondary metabolites. dntb.gov.ua The unique environmental conditions of the marine habitat, such as high salinity, high pressure, and competition for resources, are thought to drive the evolution of unique metabolic pathways in these fungi, leading to the production of structurally diverse compounds like this compound. dntb.gov.ua The isolation of this compound from a fungus associated with a marine sponge highlights the importance of exploring symbiotic organisms in the search for new natural products. researchgate.netacs.org Fungi from the genera Penicillium and Aspergillus are particularly dominant producers of metabolites in the marine environment. researchgate.net

Advanced Chromatographic Techniques for Isolation and Purification

The isolation and purification of this compound from crude fungal extracts rely on a combination of advanced chromatographic techniques. These methods separate compounds based on their physical and chemical properties, such as polarity and molecular size. iipseries.org The process typically begins with the extraction of the fungal biomass or fermentation broth with a solvent like ethyl acetate. acs.org

The resulting crude extract is then subjected to a series of chromatographic steps. A common initial step is column chromatography using silica (B1680970) gel. acs.orgjsmcentral.org This is often followed by high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, which provides high resolution and is crucial for obtaining pure compounds. acs.orgiipseries.org Techniques like preparative HPLC are used to isolate larger quantities of the target compound. iipseries.orgnih.gov

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a key strategy used in the discovery and isolation of bioactive natural products like this compound. researchgate.netnih.govresearchgate.net This approach involves a stepwise separation of a complex mixture, such as a fungal extract, into simpler fractions. researchgate.net At each stage of separation, the biological activity of the resulting fractions is tested. nih.gov The most active fractions are then selected for further separation and purification. jsmcentral.orgplos.org

In the case of this compound's discovery, the crude extract of P. aurantiogriseum SP0-19 was first tested for its cytotoxic activity. acs.org The active extract was then fractionated using chromatographic methods, and the resulting fractions were again tested for cytotoxicity. This iterative process of separation and bioassay ultimately led to the isolation of the pure, active compound, this compound. researchgate.netacs.orgnih.gov This targeted approach ensures that the purification efforts are focused on the compounds responsible for the observed biological activity. nih.gov

Structural Elucidation of Aurantiomide A: Advanced Spectroscopic and Chemical Approaches

Spectroscopic Techniques for Comprehensive Structural Determination

The structural framework of aurantiomide A was primarily determined using a combination of advanced spectroscopic techniques. However, the specific data points crucial for a detailed analysis are not fully disclosed in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Methods

NMR spectroscopy was fundamental in establishing the core structure and proton/carbon assignments of this compound. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments were employed.

¹H and ¹³C NMR: While it is documented that ¹H and ¹³C NMR spectra were recorded to identify the various proton and carbon environments within the molecule, a complete and officially published data table detailing the chemical shifts (δ), multiplicities, and coupling constants (J) for every position in this compound could not be located. Such a table is essential for a full reconstruction of the assignment process.

2D NMR (COSY, HSQC, HMBC): The connectivity of the molecular fragments was established using 2D NMR.

COSY (Correlation Spectroscopy) experiments would have revealed the proton-proton coupling networks, helping to piece together individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence) was used to correlate protons directly to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) was critical for connecting the different fragments by identifying long-range (2- and 3-bond) correlations between protons and carbons. This would have been instrumental in linking the quinazolin-4-one and the pyrrolidin-2-iminium moieties.

Despite the mention of these techniques, a detailed list and graphical representation of the key HMBC and COSY correlations that definitively established the structure of this compound are not available in the reviewed sources.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS) Applications

High-Resolution Mass Spectrometry (HRMS) was reportedly used to determine the molecular formula of this compound. This technique provides a highly accurate mass measurement, allowing for the calculation of a unique elemental composition. However, the specific experimental data, including the exact measured mass-to-charge ratio (m/z) compared against the calculated value for the proposed formula, is not detailed in the available abstracts and reports. Furthermore, while Tandem Mass Spectrometry (MS/MS) would have been used to study the fragmentation pattern to further confirm the molecular structure, specific details on the observed fragment ions and their proposed structures are unavailable.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy in Structural Analysis

UV-Vis and IR spectroscopy provided initial evidence for the functional groups and chromophores present in this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum would show absorption maxima (λmax) characteristic of the quinazolin-4-one chromophore system. The specific wavelengths of these maxima are not reported in the accessible literature.

IR Spectroscopy: The IR spectrum would display characteristic absorption bands for functional groups such as amide carbonyls (C=O), imine groups (C=N), and N-H bonds. Precise wavenumber values (cm⁻¹) for these key functional groups are not available.

Chemical Derivatization and Degradation Studies for Structural Confirmation

There is no information available in the reviewed literature regarding the use of chemical derivatization or degradation studies to support the structural elucidation of this compound. Such studies, which involve chemically modifying the compound or breaking it down into smaller, identifiable pieces, are often used to confirm complex structures.

Determination of Absolute Configuration using Spectroscopic and Comparative Methods

The absolute configuration of the chiral centers in this compound was proposed based on plausible biosynthetic pathways and comparison with related known compounds. It is often determined by comparing the experimental Electronic Circular Dichroism (CD) spectrum of the unknown compound with that of a known, structurally similar compound. The available literature, however, does not specify which known compound's CD data was used for comparison or provide the experimental CD spectra that would confirm the (S) or (R) configuration at its stereocenters.

Due to these significant gaps in the publicly available, detailed experimental data, a comprehensive article that strictly adheres to the requested scientific depth and data presentation cannot be generated at this time.

Chemical Synthesis Strategies for Aurantiomide a and Analogues

Rationale for Total Synthesis of Aurantiomide A

The total synthesis of this compound and its analogues is driven by several key factors. These natural products exhibit a range of interesting biological activities, including antimicrobial and cytotoxic properties, making them attractive targets for drug discovery and development. scielo.brmdpi.comnih.gov The intricate and complex molecular architecture of these compounds presents a formidable challenge to synthetic chemists, stimulating the development of novel synthetic methodologies and strategies. baranlab.orgsioc-journal.cn

Furthermore, total synthesis allows for the unambiguous confirmation of the structure and stereochemistry of the natural product. For instance, the total synthesis of (±)-auranthine, a related fungal benzodiazepine (B76468), was instrumental in confirming its refined structure as a fused quinazolino benzodiazepine dione (B5365651) with an acyclic aliphatic nitrile moiety. researchgate.netrsc.org Access to synthetic routes also enables the preparation of analogues and derivatives not found in nature. researchgate.net This is crucial for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for the biological activity and to optimize the therapeutic potential of these compounds. mdpi.com The development of efficient and scalable synthetic routes is also essential for providing sufficient quantities of these compounds for further biological evaluation. mdpi.com

Key Synthetic Intermediates and Building Blocks

The synthesis of this compound and its analogues relies on the strategic use of key intermediates and building blocks. These are typically derived from readily available starting materials. baranlab.orgbuchler-gmbh.comasischem.com

A common strategy involves the use of amino acids as chiral building blocks to construct the core heterocyclic scaffold and introduce the desired stereochemistry. scielo.brmdpi.com For example, L-tryptophan, L-alanine, and anthranilic acid are fundamental building blocks in the biosynthesis and synthetic preparation of fumiquinazoline alkaloids, which share the pyrazino[2,1-b]quinazoline-3,6-dione core with this compound. researchgate.netmdpi.com

Recent synthetic approaches have utilized electrophilic homoserine lactone intermediates as pivotal building blocks. researchgate.netnih.govchemrxiv.org These lactones can undergo cyclocondensation reactions to form the central piperazino[2,1-b]quinazolin-3,6-dione core. Another key intermediate is a bromoethyl-substituted derivative, which allows for the late-stage introduction of the propionamide (B166681) side chain via nickel-catalyzed aminocarbonylation. researchgate.netnih.govchemrxiv.orgacs.org

Other notable building blocks and intermediates include:

N-Boc-amino acids and amino acid esters : Used in microwave-assisted, three-component, one-pot reactions to mimic biosynthetic pathways. scielo.br

2-azidobenzoyl chloride and N-methyl L-phenylalanine : Employed in intramolecular aza-Wittig reactions. scielo.br

2-aminobenzamides and β-ketoesters : Utilized in phosphorous acid-catalyzed cyclocondensation for the synthesis of 2-substituted quinazolinones. organic-chemistry.org

2-aminobenzonitriles and triethyl orthocarboxylates : Used in palladium-catalyzed cascade reactions to form 4-arylquinazolines. organic-chemistry.org

The selection of appropriate building blocks is critical for achieving the desired structural complexity and stereochemical control in the final product.

| Building Block/Intermediate | Synthetic Application | Key Reaction Type |

| Amino Acids (e.g., Tryptophan, Alanine) | Construction of the heterocyclic core and introduction of stereocenters. scielo.brmdpi.com | Peptide coupling, Cyclization. scielo.br |

| Anthranilic Acid | Formation of the quinazolinone portion of the core structure. researchgate.netmdpi.com | Condensation, Cyclization. rjptonline.org |

| Homoserine Lactone | Pivotal electrophilic intermediate for core formation. researchgate.netnih.govchemrxiv.org | Cyclocondensation. researchgate.net |

| Bromoethyl Intermediate | Precursor for side chain introduction. researchgate.netnih.govchemrxiv.org | Nickel-catalyzed aminocarbonylation. researchgate.net |

| 2-Aminobenzamides | Versatile starting material for quinazolinone synthesis. organic-chemistry.orgnih.gov | Deaminative coupling, Cyclocondensation. nih.govresearchgate.net |

Methodologies for Constructing the Piperazino[2,1-b]quinazolin-3,6-dione Core

The construction of the central tricyclic piperazino[2,1-b]quinazolin-3,6-dione core is a critical step in the synthesis of this compound and related alkaloids. Several methodologies have been developed to achieve this, primarily centered around cyclization reactions.

Cyclocondensation reactions are a cornerstone for the synthesis of the piperazino[2,1-b]quinazolin-3,6-dione scaffold. researchgate.netorganic-chemistry.org These reactions typically involve the sequential or one-pot condensation of multiple components to build the heterocyclic system.

One prominent strategy involves the cyclocondensation of an electrophilic homoserine lactone intermediate with an appropriate amine-containing fragment. researchgate.netnih.govchemrxiv.org This approach has been successfully applied to the total synthesis of several cyclotripeptidic natural products, including aurantiomide C. researchgate.netnih.govchemrxiv.org

Other notable cyclocondensation approaches include:

A four-step strategy involving two consecutive condensations of L-tryptophan methyl ester, anthranilic acid, and Fmoc-D-alanine, followed by two intramolecular cyclizations. scielo.br

Microwave-assisted, three-component, one-pot reactions using N-Boc-amino acids and amino acid esters, which mimic the natural biosynthetic pathways. scielo.brmdpi.com

The use of solid-phase synthesis where linear tripeptides are assembled on a resin and then subjected to dehydration and cyclative release to yield the pyrazino[2,1-b]quinazoline-3,6-diones. researchgate.net

The Ganesan-Mazurkiewicz cyclization, which has been applied to the synthesis of fumiquinazoline alkaloids. researchgate.netnih.gov

Phosphorous acid-catalyzed cyclocondensation of β-ketoesters with o-aminobenzamides, which proceeds via a selective C-C bond cleavage under metal- and oxidant-free conditions. organic-chemistry.org

While less commonly reported specifically for this compound, reductive and dehydrogenative cyclization approaches are established methods for the synthesis of quinazolinone-containing heterocycles and could be adapted. nih.govrsc.org

Dehydrogenative coupling reactions, often catalyzed by transition metals like ruthenium or copper, can form the quinazolinone ring system from simpler precursors. organic-chemistry.orgnih.gov For example, a ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines can yield quinazolines, while the deaminative coupling of 2-aminobenzamides with amines produces quinazolinones. nih.gov Similarly, copper complexes have been used to catalyze the dehydrogenative functionalization of benzylic alcohols to form substituted quinazolin-4(3H)-ones. organic-chemistry.org

These methods offer the advantage of forming the heterocyclic core under relatively mild conditions and often without the need for harsh oxidizing or reducing agents.

Introduction of Specific Side Chains and Functional Groups

A key aspect of the total synthesis of this compound and its analogues is the controlled introduction of specific side chains and functional groups. This is often achieved in the later stages of the synthesis to avoid interference with the core-forming reactions.

A notable example is the introduction of the propionamide side chain in the synthesis of aurantiomide C. researchgate.netnih.govchemrxiv.orgacs.org This was accomplished through a nickel-catalyzed aminocarbonylation of a bromoethyl intermediate. researchgate.netnih.govchemrxiv.org This reaction is significant as it was unprecedented on such highly functionalized intermediates. researchgate.netnih.govchemrxiv.orgresearchgate.net

Another important functional group is the alkylidene group, which in some syntheses was found to be spontaneously installed through autooxidation during the cyclocondensation process to form the core. researchgate.netnih.govchemrxiv.orgacs.org

The introduction of substituents on the pyrazine (B50134) moiety of the fumiquinazoline analogues has been achieved by using various substituted L-amino acids in the initial condensation steps. scielo.br This allows for the generation of a library of analogues with diverse electronic and structural features on their side chains. scielo.br

Stereoselective and Diastereoselective Synthesis Approaches

Controlling the stereochemistry of the multiple chiral centers in this compound and its analogues is a major challenge in their total synthesis. Stereoselective and diastereoselective approaches are therefore crucial. mdpi.commdpi.comnih.govifremer.frrsc.org

The use of chiral pool starting materials, such as naturally occurring amino acids, is a common strategy to introduce the initial stereocenters. scielo.brbuchler-gmbh.com For example, the use of L- and D-amino acids in the synthesis of fumiquinazoline-related compounds dictates the stereochemistry at the corresponding positions in the final product. mdpi.com

Diastereoselective alkylation has been demonstrated in related pyrazino[2,1-b]quinazoline-3,6-dione systems. For instance, the substitution of a methyl group with an isopropyl group at the 4-position of a 2-benzyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione significantly improved the stereoselectivity of alkylation at the C-1 position. capes.gov.br The configuration of the newly introduced stereocenter was determined using 1H NMR and NOE measurements. capes.gov.br

In the synthesis of related piperidine (B6355638) derivatives, relative stereocontrol has been achieved through kinetic protonation of a nitronate or by equilibration of a nitro group under thermodynamic control. nih.gov Stereocontrol at different positions can also be accomplished by employing various imine reduction methods. nih.gov

Preclinical Mechanistic Investigations of Aurantiomide A S Biological Activities

In Vitro Studies on Cellular Targets and Signaling Pathways

Cellular Proliferation and Viability Assays (e.g., HL-60, P388, BEL-7402 cell lines)

The cytotoxic potential of aurantiomide A has been evaluated against various cancer cell lines. Cellular proliferation and viability assays are fundamental in early-stage cancer research to identify compounds that can inhibit the growth of or kill cancer cells. nih.govbiocompare.comnih.gov These assays often measure metabolic activity or cellular integrity to determine the concentration of a substance required to inhibit a given biological process by half, known as the IC50 value.

This compound, a quinazoline (B50416) alkaloid isolated from the sponge-derived fungus Penicillium aurantiogriseum, has demonstrated moderate cytotoxic activities. Specifically, its effects have been documented against human promyelocytic leukemia (HL-60) and mouse lymphocytic leukemia (P388) cell lines. researchgate.netresearchgate.net In one study, this compound exhibited IC50 values of 52 µg/mL and 54 µg/mL against HL-60 and P388 cells, respectively. researchgate.net Another related compound, aurantiomide C, also showed cytotoxicity against P388 and human hepatocellular carcinoma (BEL-7402) cells, with IC50 values of 48 µg/mL and 62 µg/mL, respectively. mdpi.comnih.gov

These findings indicate that this compound and its structural analogs possess antiproliferative properties, warranting further investigation into their mechanisms of action. The moderate cytotoxicity suggests a potential for these compounds as starting points for the development of more potent anticancer agents.

In Vivo Preclinical Pharmacokinetic and Biodistribution Analysis

Absorption and Distribution Profiles in Animal Models (e.g., Rats)

The evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is a cornerstone of preclinical drug development. wikipedia.orgmhmedical.com Animal models, particularly rodents like rats, are crucial for these initial pharmacokinetic (PK) studies to understand how a substance behaves in a living system. admescope.comajpp.in These in vivo studies provide essential data on parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), bioavailability, and clearance, which are critical for predicting a drug's behavior in humans. admescope.comnih.gov

For a new chemical entity, initial PK studies often involve administering the compound to rats both intravenously and orally to determine its absolute oral bioavailability. admescope.com Following administration, blood samples are collected over a period of time to measure the concentration of the compound in the plasma. admescope.com This data allows for the calculation of key pharmacokinetic parameters. ajpp.in Furthermore, tissue distribution studies can be conducted to see where the compound accumulates in the body, which helps in identifying potential target organs as well as sites of toxicity. merckvetmanual.com The liver, receiving portal circulation, is a common organ involved in both intoxication and detoxification. merckvetmanual.com While specific pharmacokinetic data detailing the absorption and distribution of this compound in animal models such as rats are not available in publicly accessible literature, the use of such models is a standard and necessary step in preclinical evaluation. ajpp.incriver.com The selection of rats is often justified by their physiological similarities to humans in terms of absorption and metabolism profiles. mdpi.com

Metabolism and Elimination Pathways in Preclinical Systems

Understanding the metabolic fate and elimination routes of a drug candidate is critical for assessing its potential for efficacy and toxicity. mhmedical.combeckman.com Drug metabolism is broadly categorized into Phase I and Phase II reactions, which primarily occur in the liver. merckvetmanual.com Phase I reactions, including oxidation, reduction, and hydrolysis, are often catalyzed by enzymes like the cytochrome P450 (CYP450) family. merckvetmanual.com These reactions typically introduce or unmask functional groups, preparing the compound for Phase II reactions. merckvetmanual.com Phase II metabolism involves conjugation, where the parent compound or its Phase I metabolite is coupled with an endogenous molecule (e.g., glucuronic acid), to increase its water solubility and facilitate its removal from the body. merckvetmanual.com

The primary routes of elimination for drugs and their metabolites are through the kidneys into urine and via the liver into bile, which is then excreted in the feces. wikipedia.org Preclinical studies utilize both in vitro systems (such as liver microsomes) and in vivo animal models to elucidate these pathways. criver.com While detailed studies on the specific metabolic pathways and elimination routes for this compound have not been reported in the available scientific literature, its core structure as a quinazoline alkaloid suggests it would undergo metabolism through these conventional pathways. nih.gov The rate and route of elimination determine the compound's half-life, which is a critical parameter in pharmacology. merckvetmanual.com

Mechanistic Insights from Comparative Biological Activity of this compound and Related Compounds

Mechanistic insights into a compound's biological activity can often be derived from structure-activity relationship (SAR) studies, which compare the activities of closely related analogues. orientjchem.orgchemrxiv.org this compound belongs to a class of quinazoline alkaloids that includes aurantiomide B and aurantiomide C, which were isolated from the same marine-derived fungus, Penicillium aurantiogriseum. A comparative analysis of the biological activities of these compounds reveals important structural determinants for cytotoxicity.

Studies have shown that this compound exhibits no significant cytotoxic effect against the HeLa cell line at concentrations up to 25 μg/mL. In contrast, its analogues, aurantiomide B and aurantiomide C, display moderate cytotoxic activities against different cancer cell lines. Specifically, aurantiomide B has been found to be cytotoxic against lymphoblastic P388 and HL-60 cell lines, while aurantiomide C is active against human hepatoma BEL-7402 and P388 cells. This divergence in activity among structurally similar compounds suggests that specific functional groups or conformational features present in aurantiomides B and C, but absent in A, are critical for their cytotoxic mechanism. These differences can guide the rational design of more potent derivatives.

Table 1: Comparative Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Activity | IC50 (μg/mL) | Reference |

|---|---|---|---|---|

| This compound | HeLa | No cytotoxic effect | > 25 | nih.gov |

| Aurantiomide B | HL-60 | Moderate cytotoxicity | Not specified | nih.gov |

| P388 | Moderate cytotoxicity | Not specified | nih.gov | |

| Aurantiomide C | BEL-7402 | Moderate cytotoxicity | 62 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug discovery to correlate the chemical structure of compounds with their biological activity. mui.ac.irwm.edu The fundamental principle is that the structural features of a molecule determine its physicochemical properties, which in turn dictate its biological effects. wm.edu By developing a mathematical relationship between structural descriptors and activity, QSAR models can predict the activity of new, untested compounds. mui.ac.irrsc.org

While no specific QSAR studies have been published for this compound itself, this methodology has been widely applied to the broader class of quinazoline derivatives to predict their anticancer activity. nih.govrsc.org The development of a QSAR model for this compound and its analogues would typically involve the following steps:

Data Set Assembly: A series of aurantiomide analogues with experimentally determined biological activities (e.g., IC50 values for cytotoxicity) would be compiled.

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, would be calculated. These can represent constitutional, topological, geometric, and electronic features of the molecules. mui.ac.ir

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a selection of the most relevant descriptors to the observed biological activity. nih.govrsc.org

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. rsc.org

Such a model could be invaluable for guiding the synthesis of new aurantiomide derivatives, prioritizing compounds with a high probability of potent biological activity, and providing insights into the structural features essential for their mechanism of action. mui.ac.ir

Future Perspectives in Aurantiomide a Research

Advanced Approaches in Biosynthetic Pathway Elucidation and Metabolic Engineering

The complete biosynthetic pathway of aurantiomide A remains to be fully elucidated. Future research will likely employ a combination of genomics, transcriptomics, and metabolomics to identify the dedicated biosynthetic gene cluster (BGC) responsible for its production in fungi like Penicillium aurantiogriseum.

Advanced techniques expected to be pivotal in this effort include:

Genome Mining: Deep sequencing of the producing organism's genome, followed by bioinformatic analysis using specialized algorithms, can predict the location of the BGC based on the presence of characteristic genes encoding enzymes like non-ribosomal peptide synthetases (NRPSs), which are anticipated to be central to this compound's peptide-based core.

Heterologous Expression: Once a putative BGC is identified, its functionality can be confirmed by cloning the entire gene cluster and expressing it in a genetically tractable host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae. Successful production of this compound in a heterologous host would definitively link the gene cluster to the compound and provide a platform for metabolic engineering.

Metabolic Engineering and Combinatorial Biosynthesis: With a confirmed BGC and a robust heterologous expression system, researchers can modify the biosynthetic machinery to generate novel analogues. By altering the substrate specificity of NRPS adenylation (A) domains or swapping entire modules, the amino acid building blocks of the aurantiomide scaffold could be changed. This approach, known as combinatorial biosynthesis, could generate a library of new-to-nature compounds that are inaccessible through traditional chemical synthesis, offering a powerful engine for drug discovery.

Development of Novel Synthetic Strategies for this compound and Complex Analogues

While this compound presents a formidable synthetic challenge, recent breakthroughs in the synthesis of related cyclotripeptidic natural products have paved the way for future access to this molecule and its analogues. A recently developed total synthesis strategy for compounds like aurantiomide C, which shares the core piperazino[2,1-b]quinazolin-3,6-dione structure, is particularly promising. nih.govnih.govchemrxiv.orgresearchgate.networdpress.com

This novel approach circumvents many of the difficulties of previous methods and is notable for two key transformations:

Pivotal Cyclocondensation: The core heterocyclic system is constructed through a highly efficient cyclocondensation of an electrophilic homoserine lactone intermediate. rsc.org

Nickel-Catalyzed Aminocarbonylation: A crucial propionamide (B166681) side chain is installed via a nickel-catalyzed aminocarbonylation of a bromoethyl intermediate, a reaction that has shown unprecedented success on such complex substrates. rsc.orgnih.gov

This synthetic route is not only significant for achieving the total synthesis of related natural products but also for its potential adaptability. By modifying the precursor molecules used in the key steps, chemists can systematically alter various parts of the this compound scaffold. This flexibility is essential for creating a diverse range of complex analogues needed for structure-activity relationship (SAR) studies.

| Step | Transformation | Significance | Reference |

|---|---|---|---|

| 1 | Cyclocondensation of an electrophilic homoserine lactone intermediate | Efficiently constructs the core piperazino[2,1-b]quinazolin-3,6-dione ring system. | nih.govrsc.org |

| 2 | Nickel-catalyzed aminocarbonylation | Allows for the late-stage introduction of the propionamide side chain on a highly functionalized intermediate. | rsc.orgnih.gov |

Application of Advanced Preclinical Models for Deeper Mechanistic Understanding

To translate the potential of this compound into a therapeutic reality, a deeper understanding of its mechanism of action is required. This will necessitate the use of advanced preclinical models that go beyond standard in vitro cytotoxicity assays. Quinazolinone alkaloids, the broader class to which this compound belongs, are known to possess a wide spectrum of biological activities, including antitumor and anti-inflammatory effects. rsc.orgnih.govnih.gov

Future mechanistic studies on this compound and its rationally designed analogues would benefit from a multi-pronged preclinical evaluation strategy:

In Vitro Target Identification: High-throughput screening against panels of kinases, proteases, and other cancer-relevant enzymes can help identify direct molecular targets. Techniques like thermal proteome profiling or chemical proteomics could reveal which cellular proteins physically interact with this compound.

Cell-Based Assays: Moving beyond simple viability, advanced cell-based assays can probe specific cellular pathways. For instance, investigating the compound's effect on cell cycle progression, apoptosis induction, autophagy, and key signaling pathways (e.g., PI3K/Akt, MAPK) in relevant cancer cell lines will provide crucial mechanistic data.

In Vivo Xenograft and Orthotopic Models: The antitumor efficacy of promising this compound analogues should be evaluated in more clinically relevant animal models. frontiersin.org Patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted in immunocompromised mice, offer a more predictive assessment of therapeutic response. Orthotopic models, where cancer cells are implanted in the corresponding organ of origin (e.g., ovarian cancer cells in the ovary), provide a more accurate tumor microenvironment to study efficacy and potential side effects. frontiersin.org Research on other complex natural products has successfully used these models to demonstrate significant tumor reduction, setting a precedent for this line of investigation. frontiersin.org

Potential for Rational Design of this compound-Derived Bioactive Scaffolds

The ultimate goal of future this compound research is the rational design of new chemical entities with superior potency, selectivity, and drug-like properties. This endeavor hinges on integrating the knowledge gained from biosynthetic, synthetic, and preclinical studies. The development of novel synthetic strategies, as detailed in section 7.2, is the critical enabling component, as it allows for the systematic modification of the this compound chemical scaffold.

The process of rational design will involve several key stages:

Establishment of Structure-Activity Relationships (SAR): By synthesizing a library of analogues with targeted modifications at various positions of the this compound core and evaluating their biological activity, researchers can build a detailed SAR map. This map will identify which functional groups and structural features are essential for activity (the pharmacophore) and which can be modified to fine-tune properties.

Computational Modeling: Molecular docking and dynamics simulations can be used to model the interaction of this compound analogues with their biological target(s), once identified. This in silico approach can help explain the observed SAR and predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Scaffold Optimization: Guided by SAR data and computational models, medicinal chemists can design second- and third-generation analogues. This optimization phase aims to enhance target affinity and selectivity while simultaneously improving pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability. This approach has proven successful for other classes of alkaloids, leading to derivatives with enhanced therapeutic profiles. mdpi.com

Q & A

Q. What are the key structural and spectroscopic characteristics of aurantiomide A that researchers must validate during isolation?

To confirm the identity of this compound, researchers should cross-validate nuclear magnetic resonance (NMR) spectral data (e.g., <sup>1</sup>H, <sup>13</sup>C, DEPT, HSQC, HMBC) with published values . Mass spectrometry (MS) data (e.g., HRESIMS) must match theoretical molecular formulas. Discrepancies in coupling constants or unexpected peaks may indicate impurities or structural misassignment, necessitating repeated purification or advanced techniques like X-ray crystallography .

Q. How should researchers design experiments to optimize the synthesis of this compound analogs for bioactivity studies?

Utilize a factorial design to test variables such as reaction temperature, catalysts, and solvent polarity. Monitor reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Prioritize analogs with structural modifications at the lactone or diketopiperazine moieties, as these regions are critical for bioactivity . Include negative controls (e.g., unmodified this compound) and validate purity using spectroscopic methods before biological assays.

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically analyzed?

Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Perform a meta-analysis comparing:

- Dose-response curves : Check for IC50 consistency.

- Assay protocols : Note differences in solvent (DMSO vs. ethanol) or serum concentration in cell cultures.

- Statistical methods : Ensure studies use comparable significance thresholds (e.g., p < 0.01 vs. p < 0.05). Replicate conflicting experiments under standardized conditions to isolate variables .

Q. What methodologies are recommended for elucidating the mechanism of action of this compound in anti-inflammatory pathways?

Combine in vitro and in silico approaches:

- Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated vs. untreated macrophages.

- Protein interaction assays : Perform co-immunoprecipitation (Co-IP) to detect binding partners (e.g., NF-κB subunits).

- Molecular docking : Model this compound’s interaction with cyclooxygenase-2 (COX-2) or TNF-α receptors. Validate findings with siRNA knockdowns or competitive binding assays .

Q. How can researchers ensure reproducibility in this compound isolation from natural sources?

Document the following rigorously:

- Extraction parameters : Solvent polarity, temperature, and duration.

- Chromatographic conditions : Column type (e.g., C18 vs. silica), gradient elution profiles.

- Biological source variability : Geographic and seasonal differences in fungal strains (e.g., Penicillium aurantiacum). Share raw chromatograms and spectral data in supplementary materials to enable cross-lab verification .

Data Analysis and Interpretation

Q. What statistical approaches are critical for analyzing dose-dependent cytotoxicity data for this compound?

Apply nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput screening data, employ Z’-factor validation to assess assay robustness. Report confidence intervals and effect sizes to contextualize significance .

Q. How should researchers address low yields in this compound biosynthesis studies?

Troubleshoot using:

- Precursor feeding experiments : Supplement cultures with putative biosynthetic precursors (e.g., amino acids).

- Gene knockout/overexpression : Target polyketide synthase (PKS) or nonribosomal peptide synthetase (NRPS) genes in the putative biosynthetic cluster.

- Fermentation optimization : Adjust pH, aeration, or carbon/nitrogen ratios .

Research Design and Gaps

Q. What are understudied pharmacological targets for this compound, and how can they be prioritized?

Prioritize targets with mechanistic links to its known bioactivities (e.g., autophagy modulation for anticancer effects). Use cheminformatics tools like SwissTargetPrediction to identify off-target interactions. Collaborate with structural biologists to resolve 3D protein-ligand complexes for rational drug design .

Q. How can researchers integrate multi-omics data to explore this compound’s biosynthetic pathway?

Combine genomics (e.g., cluster identification via antiSMASH), metabolomics (LC-MS/MS), and proteomics (SILAC labeling) to map precursor flux and enzyme activity. Use CRISPR-Cas9 for cluster deletion and heterologous expression in model hosts (e.g., Aspergillus nidulans) .

Ethical and Reporting Standards

Q. What are the best practices for publishing conflicting data on this compound’s toxicity profile?

Disclose all raw data, including outliers, in supplementary materials. Use the ARRIVE guidelines for in vivo studies to ensure transparency. Discuss potential confounders (e.g., solvent toxicity) in the limitations section. Collaborate with independent labs for third-party validation .

Tables

Table 1: Key Spectral Data for this compound Validation

| Technique | Expected Signal | Common Pitfalls | Reference |

|---|---|---|---|

| <sup>1</sup>H NMR | δ 7.25 (d, J = 8.5 Hz, H-12) | Solvent peaks masking signals | |

| HRESIMS | m/z 483.2012 [M+H]<sup>+</sup> | Isotopic pattern mismatches |

Table 2: Recommended Assay Conditions for Reproducibility

| Parameter | Optimal Range | Impact on Bioactivity | Reference |

|---|---|---|---|

| Cell density | 1–2 × 10<sup>4</sup> cells/mL | Overconfluence alters IC50 | |

| Solvent | ≤0.1% DMSO | Higher concentrations cytotoxic |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.